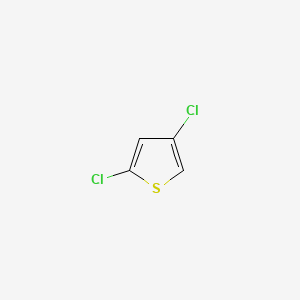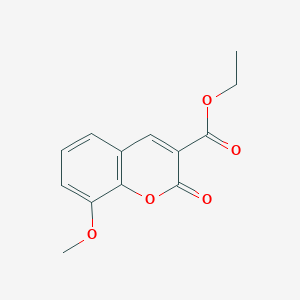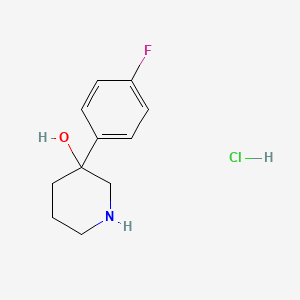
4-Chloro-6,8-dibromo-2-methylquinoline
Descripción general
Descripción
The compound 4-Chloro-6,8-dibromo-2-methylquinoline is a halogenated quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of chlorine and bromine atoms on the quinoline nucleus can significantly influence the chemical reactivity and physical properties of these molecules, making them valuable intermediates in organic synthesis and potential candidates for drug development.
Synthesis Analysis
The synthesis of halogenated quinolines, such as 4-Chloro-6,8-dibromo-2-methylquinoline, often involves multi-step reactions starting from simple precursors. For instance, a general synthesis approach for 4-substituted quinolines is described, where a common intermediate, 5,8-dimethyl-6-nitro-4-quinolone, is converted into a 4-chloroquinoline before introducing various substituents . Another synthesis method involves the chlorination of 6,8-dibromoquinazoline analogs to produce chloroquinazoline derivatives, which can then undergo further functionalization . Additionally, the synthesis of chloroquinoline derivatives from 4-methoxyaniline through cyclization, nitration, and chlorination steps has been reported, highlighting the versatility of halogenated quinolines in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives is often confirmed using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . For example, the crystal structure of a chloroquinoline derivative was elucidated, revealing the presence of C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts forming a three-dimensional supramolecular network . These structural features are crucial for understanding the reactivity and binding properties of these compounds.
Chemical Reactions Analysis
Chloroquinoline derivatives can participate in a variety of chemical reactions due to the presence of reactive halogen atoms. They can undergo substitution reactions with different amines to produce heteroarylquinazoline derivatives . The reactivity of 4-methylquinolines with thionyl chloride has been studied, leading to the formation of chloro[1,2]dithiolo[3,4-c]quinolin-1-ones or bis[dichloro(4-quinolyl)methyl]trisulphanes . These reactions demonstrate the potential of chloroquinoline derivatives to form diverse heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline derivatives are influenced by their molecular structure and the nature of the substituents. The inclusion properties of chloro-substituted diquinoline dibromide have been investigated, showing its ability to form lattice inclusion compounds with various guest molecules . The optical properties of chlorobismuthate(III) complexes containing hydroxyquinolinium cations have also been studied, indicating potential applications in materials science . Furthermore, the cytotoxic and apoptotic activity of a dichloroquinoline derivative against human oral carcinoma cells suggests potential therapeutic applications .
Aplicaciones Científicas De Investigación
1. Structural and Spectroscopic Analysis
4-Chloro-6,8-dibromo-2-methylquinoline has been studied for its structural and spectroscopic characteristics. The research focuses on the analysis using experimental and computational quantum chemical methods, including density functional theory (DFT), to examine the molecular structure and properties (Murugavel, Sundramoorthy, Subashini, & Pavan, 2018).
2. Crystal Structure Investigation
Studies have been conducted on the crystal structures of hydrogen-bonded compounds involving 4-Chloro-6,8-dibromo-2-methylquinoline and various benzoic acid isomers. These investigations provide insights into the molecular interactions and crystal packing, which are crucial for understanding the compound's properties (Ishida, 2021).
3. Synthesis and Chemical Reactions
Research has explored the synthesis and reactions of 4-Chloro-6,8-dibromo-2-methylquinoline with other compounds. These studies provide valuable information on the chemical behavior and potential applications of this compound in various reactions (Al-Shaar, Lythgoe, Mcclenaghan, & Ramsden, 1988).
4. Antimicrobial Potentials and SAR Analysis
The antimicrobial potentials and structure-activity relationships (SAR) of 4-Chloro-6,8-dibromo-2-methylquinoline derivatives have been investigated. These studies are crucial for developing new antimicrobial agents and understanding the relationship between molecular structure and biological activity (Kim, Lee, Yang, & Lee, 2014).
5. Cytotoxicity Studies
Research into the cytotoxicity of 4-Chloro-6,8-dibromo-2-methylquinoline derivatives, particularly against cancer cell lines, has been conducted. These studies are instrumental in the field of cancer research, providing insights into the potential therapeutic applications of these compounds (Mphahlele, Maluleka, Makhafola, & Mabeta, 2014).
Safety And Hazards
This compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 . It is toxic if swallowed, may cause long-lasting harmful effects to aquatic life, and causes serious eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
6,8-dibromo-4-chloro-2-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2ClN/c1-5-2-9(13)7-3-6(11)4-8(12)10(7)14-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAIYNLCWBKOPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)Br)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588869 | |
| Record name | 6,8-Dibromo-4-chloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,8-dibromo-2-methylquinoline | |
CAS RN |
203626-29-3 | |
| Record name | 6,8-Dibromo-4-chloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 203626-29-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



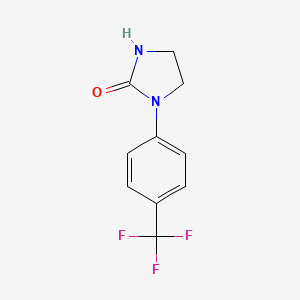
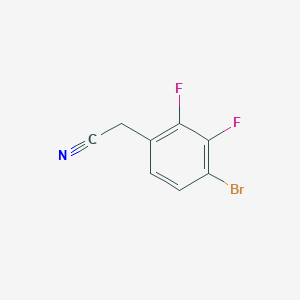
![5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B3031147.png)
![tert-Butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B3031148.png)
![tert-Butyl ((3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B3031149.png)

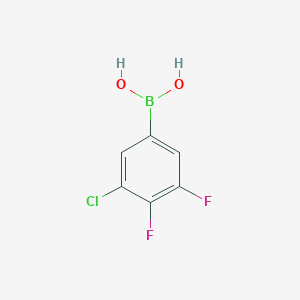

![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(4-trifluoromethyl-phenyl)-amine](/img/structure/B3031158.png)

